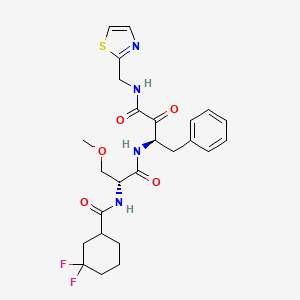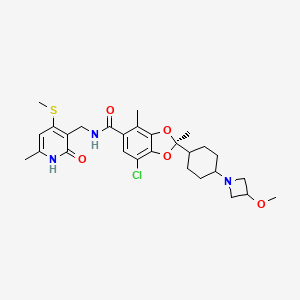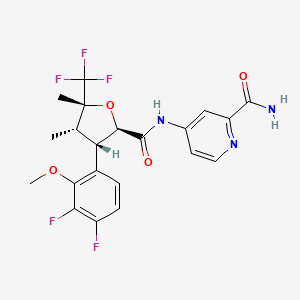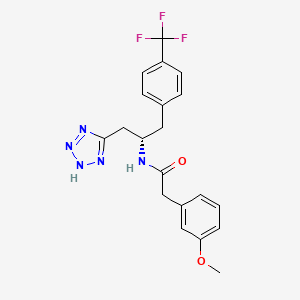
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TUG-2304 is a synthetic organic compound known for its role as a free fatty acid receptor 2 (FFA2) antagonist.
Vorbereitungsmethoden
The synthesis of TUG-2304 involves bioisosteric replacement of the carboxylic acid group of the established FFA2 antagonist CATPB. The synthetic route includes several steps, starting with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations .
Analyse Chemischer Reaktionen
TUG-2304 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
TUG-2304 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of FFA2 antagonists.
Biology: It helps in understanding the role of FFA2 in various biological processes, including inflammation and metabolism.
Medicine: It is being investigated for its potential therapeutic applications in treating metabolic and inflammatory diseases.
Industry: It may have applications in the development of new drugs targeting FFA2 .
Wirkmechanismus
TUG-2304 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is involved in mediating the effects of short-chain fatty acids, which play a role in various metabolic and inflammatory processes. By inhibiting FFA2, TUG-2304 can modulate these processes, potentially leading to therapeutic benefits in conditions like inflammation and metabolic diseases .
Vergleich Mit ähnlichen Verbindungen
TUG-2304 is unique compared to other FFA2 antagonists due to its high potency and favorable physicochemical and pharmacokinetic properties. Similar compounds include:
CATPB: An established FFA2 antagonist with a different chemical structure.
Other FFA2 antagonists: Various compounds with similar mechanisms of action but differing in potency and pharmacokinetic profiles
TUG-2304 stands out due to its ability to completely inhibit propionate-induced neutrophil migration and respiratory burst, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C20H20F3N5O2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-N-[(2S)-1-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-30-17-4-2-3-14(10-17)11-19(29)24-16(12-18-25-27-28-26-18)9-13-5-7-15(8-6-13)20(21,22)23/h2-8,10,16H,9,11-12H2,1H3,(H,24,29)(H,25,26,27,28)/t16-/m0/s1 |
InChI-Schlüssel |
AFMDUVFVMUUFKZ-INIZCTEOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
Kanonische SMILES |
COC1=CC=CC(=C1)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




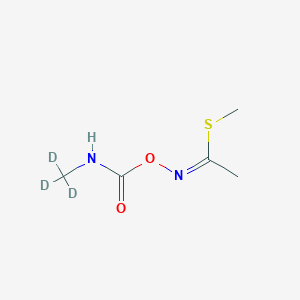
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
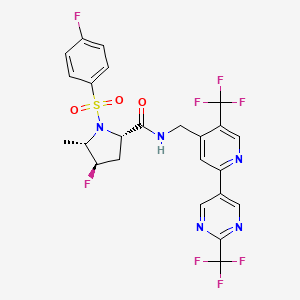
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)


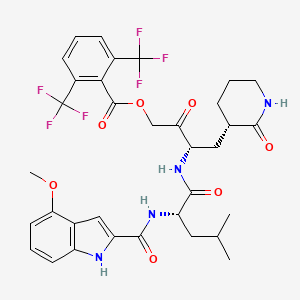
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
